LY 233053
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 233053 involves the formation of a piperidine ring and the introduction of a tetrazole moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
LY 233053 primarily undergoes:
Substitution Reactions: Due to the presence of functional groups like the tetrazole and carboxylic acid, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
LY 233053 has several applications in scientific research:
Neuroscience: It is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.
Pharmacology: this compound is employed in the development of new therapeutic agents for neurological disorders such as epilepsy, stroke, and Alzheimer’s disease.
Toxicology: The compound is used to investigate the neurotoxic effects of NMDA receptor antagonists
Mechanism of Action
LY 233053 exerts its effects by competitively inhibiting the NMDA receptor, a type of glutamate receptor. By blocking the receptor, this compound prevents the influx of calcium ions into neurons, thereby modulating synaptic transmission and plasticity. This mechanism is crucial for its anticonvulsant and neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
LY 235959: Another competitive NMDA receptor antagonist with similar pharmacological properties.
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dizocilpine (MK-801): A potent non-competitive NMDA receptor antagonist used in research
Uniqueness
LY 233053 is unique due to its specific binding affinity and competitive inhibition of the NMDA receptor. Unlike non-competitive antagonists like memantine and dizocilpine, this compound directly competes with glutamate for binding to the receptor, offering a different mechanism of action and potentially different therapeutic applications .
Properties
Molecular Formula |
C8H13N5O2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m1/s1 |
InChI Key |
FAAVTENFCLADRE-RITPCOANSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O |
Synonyms |
4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid 4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid LY 233053 LY 235723 LY-235723 |
Origin of Product |
United States |
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